1-Bromo-3,5-difluorobenzene

Catalog No.
S663667
CAS No.
461-96-1
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-difluorobenzene

CAS Number

461-96-1

Product Name

1-Bromo-3,5-difluorobenzene

IUPAC Name

1-bromo-3,5-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JHLKSIOJYMGSMB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)F

Synonyms

1,3-Difluoro-5-bromobenzene; 1-Bromo-3,5-difluorobenzene; 3,5-Difluoro-1-bromobenzene; 3,5-Difluorobromobenzene; 3,5-Difluorophenyl Bromide; 5-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)Br)F

Here are some specific examples of its use in scientific research:

  • Synthesis of pharmaceuticals and agrochemicals

    1-Bromo-3,5-difluorobenzene can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For instance, it was used in the preparation of 4-bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of a potential anti-cancer drug [].

  • Development of liquid crystals

    The unique electronic properties of 1-Bromo-3,5-difluorobenzene can be exploited in the design and development of liquid crystals. These materials exhibit specific optical properties that find applications in various technological fields, including displays and optical communication [].

  • Exploration of new catalysts and materials

    Researchers are exploring the potential of 1-Bromo-3,5-difluorobenzene in the development of novel catalysts and materials with tailored properties. Its reactivity and functional groups can be utilized to create new materials for applications in various fields, such as energy storage and conversion [].

1-Bromo-3,5-difluorobenzene is an aromatic organic compound belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position (para position) and fluorine atoms at the third and fifth positions (meta positions) of the benzene ring.

This specific compound is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties [].


Molecular Structure Analysis

1-Bromo-3,5-difluorobenzene has a six-membered carbon ring (benzene ring) with alternating single and double bonds. A bromine atom is attached to the first carbon atom, and fluorine atoms are attached to the third and fifth carbon atoms. The planar structure and delocalized electrons in the aromatic ring contribute to its unique chemical properties [].

Here are some key features of its structure:

  • Aromatic character: The presence of a continuous ring of p orbitals with six electrons allows for delocalization of π electrons, granting aromatic stability.
  • Electron-withdrawing substituents: Both bromine and fluorine atoms are electron-withdrawing substituents. This means they pull electron density away from the ring, affecting its reactivity.
  • Ortho-meta directing effect: Bromine is a weak ortho-para director, meaning it slightly increases the electron density at the ortho and para positions relative to the meta positions. However, the presence of fluorine atoms at the meta positions already deactivates those sites, making further substitution less favorable.

Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene can undergo various chemical reactions due to the presence of the reactive bromine atom and the activated aromatic ring. Here are some examples:

  • Nucleophilic aromatic substitution (S_NAr): The bromine atom can be replaced by a stronger nucleophile under appropriate reaction conditions. For instance, reaction with sodium hydroxide (NaOH) can lead to the formation of 1,3,5-trifluorophenol.

BrC6H3F2 + NaOH -> HOC6H2F3 + NaBr (Equation 1)

  • Suzuki-Miyaura coupling

    This palladium-catalyzed reaction allows for the introduction of a variety of vinyl or aryl groups at the position of the bromine atom. This reaction is valuable for creating more complex aromatic molecules.

  • Metal-halogen exchange

    The bromine atom can be exchanged with other metals like lithium (Li) using strong organometallic reagents like n-butyllithium (n-BuLi). This intermediate can then be used for further functionalization of the aromatic ring.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 140 °C [].
  • Solubility: Slightly soluble in organic solvents like dichloromethane and chloroform [].
  • Flash point: 44 °C [].
  • Specific Gravity (20/20): 1.69 [].
  • Refractive Index: 1.50 [].

1-Bromo-3,5-difluorobenzene is a flammable liquid and can irritate the skin and eyes. Exposure may cause harm to organs through prolonged or repeated exposure [].

Here are some safety considerations for handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures for organic waste.

1-Bromo-3,5-difluorobenzene serves multiple applications:

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